6-Methyl-6-azaspiro[4.5]decan-9-one
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Overview
Description
6-Methyl-6-azaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is primarily used in research and development settings, particularly in the fields of medicinal and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azaspiro[4.5]decan-9-one typically involves the condensation of ketones and amines. One common method includes the reaction of 4-methylcyclohexanone with an amine such as 4-bromoaniline or 4-fluoroaniline in the presence of a catalyst like mercaptoacetic acid in dry benzene . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azaspiro[4.5]decan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-Methyl-6-azaspiro[4.5]decan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-6-azaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: Another spirocyclic compound with similar structural features.
1-Thia-4-azaspiro[4.5]decane: Contains a sulfur atom in the ring system, offering different chemical properties.
Uniqueness
6-Methyl-6-azaspiro[4.5]decan-9-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H17NO/c1-11-7-4-9(12)8-10(11)5-2-3-6-10/h2-8H2,1H3 |
InChI Key |
WQDRPKKMNUOGEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)CC12CCCC2 |
Origin of Product |
United States |
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